2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride
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Overview
Description
2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C9H9Cl2N3O2 and its molecular weight is 262.09. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated innovative approaches to synthesize and functionalize heterocyclic compounds, leveraging the chemical reactivity of imidazole and pyridine derivatives. For instance, the experimental and theoretical studies on the functionalization reactions of heterocyclic acids with diaminopyridine underscore the versatility of these compounds in organic synthesis. The formation of imidazo[4,5-b]pyridine derivatives through these reactions highlights the potential for creating complex molecules with significant chemical diversity (Yıldırım, Kandemirli, & Demir, 2005).
Bioactive Molecule Development
Imidazo[1,2-a]pyridine derivatives have been identified as clinically important for treating heart and circulatory failures, among other pharmaceutical applications. The synthesis of imidazo[1,2-a]pyridine-based derivatives and their evaluation as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors reveal their potential in developing new therapeutic agents. Compounds demonstrating significant inhibitory activity against these enzymes could serve as leads in the search for novel treatments for diseases such as Alzheimer's (Kwong et al., 2019).
Material Science Applications
In the realm of material science, the structural versatility of imidazo[1,2-a]pyridine and its derivatives is utilized in the development of coordination polymers and metal-organic frameworks (MOFs). These structures exhibit unique properties such as thermal stability and fluorescence, making them suitable for a range of applications, including sensing, catalysis, and luminescent materials. The synthesis of novel 2D cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands is one such example, demonstrating the potential of these heterocyclic compounds in crafting materials with specific functional attributes (Li, Guo, Weng, & Lin, 2012).
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to induce various cellular responses, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride . .
Safety and Hazards
Future Directions
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These properties make it an important synthon in the development of new drugs .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-2-10-7(5-6)8-11-3-4-12-8;;/h1-5H,(H,11,12)(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQXXJQZCWTTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-58-1 |
Source
|
Record name | 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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